molecular formula C12H16O B7990203 2'-iso-Propylpropiophenone

2'-iso-Propylpropiophenone

Cat. No.: B7990203
M. Wt: 176.25 g/mol
InChI Key: UWYYJEBJXVVOOX-UHFFFAOYSA-N
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Description

2'-iso-Propylpropiophenone is an aromatic ketone with a propanone group (COCH2CH3) attached to a benzene ring substituted with an iso-propyl group at the ortho (2') position. Its molecular formula is C12H16O, with a molecular weight of 176.26 g/mol.

Properties

IUPAC Name

1-(2-propan-2-ylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-4-12(13)11-8-6-5-7-10(11)9(2)3/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYYJEBJXVVOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC=C1C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-iso-Propylpropiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of isopropylbenzene (cumene) with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the production of 2’-iso-Propylpropiophenone follows similar principles but is optimized for higher yields and purity. The process involves continuous flow reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The product is then purified using techniques like distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 2’-iso-Propylpropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring of 2’-iso-Propylpropiophenone can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: 2’-iso-Propylbenzoic acid.

    Reduction: 2’-iso-Propylpropiophenol.

    Substitution: 2’-iso-Propyl-4-nitropropiophenone (nitration product).

Scientific Research Applications

2’-iso-Propylpropiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2’-iso-Propylpropiophenone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

2'-Methylpropiophenone (CAS 2040-14-4)

  • Molecular Formula : C10H12O
  • Molecular Weight : 148.20 g/mol
  • Structural Differences: The methyl group at the ortho position replaces the iso-propyl group in 2'-iso-Propylpropiophenone.
  • Lower molecular weight and lipophilicity may result in higher aqueous solubility and a lower boiling point compared to this compound .

2-Isonitrosopropiophenone (CAS 119-51-7)

  • Molecular Formula: C9H9NO2
  • Molecular Weight : 163.18 g/mol
  • Functional Group: Contains an isonitroso (hydroxyimino) group instead of a ketone.
  • Key Differences: The oxime group (C=N-OH) introduces higher polarity and reactivity, enabling participation in condensation reactions, unlike the ketone group in this compound.

Diphenyl Isopropylphenyl Phosphate (CAS 359793-44-5)

  • Molecular Formula: Not explicitly provided, but likely contains phosphate and isopropylphenyl groups.
  • Functional Group : Phosphate ester.
  • Key Differences: Phosphate esters are typically used as flame retardants or plasticizers, contrasting with propiophenones’ role as synthetic intermediates. The phosphate group confers higher thermal stability but lower volatility compared to aromatic ketones .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Key Properties/Applications
This compound C12H16O 176.26 Ketone High lipophilicity; synthetic intermediate
2'-Methylpropiophenone C10H12O 148.20 Ketone Higher solubility; lower steric hindrance
2-Isonitrosopropiophenone C9H9NO2 163.18 Oxime (isonitroso) Reactive; limited toxicity data
Diphenyl Isopropylphenyl Phosphate - - Phosphate ester Flame retardant; thermal stability

Research Findings and Implications

  • Steric Effects: The iso-propyl group in this compound significantly impacts reaction kinetics by hindering access to the ketone group, unlike its methyl analog.
  • Functional Group Reactivity: Oxime derivatives (e.g., 2-Isonitrosopropiophenone) exhibit distinct reactivity patterns, underscoring the importance of functional groups in synthetic applications.
  • Safety Profiles: Propiophenones generally pose moderate hazards (e.g., irritation), while phosphate esters and oximes may require stricter handling protocols .

Biological Activity

2'-iso-Propylpropiophenone, a ketone compound, has garnered attention in various fields due to its potential biological activities. This article explores its biological effects, including cytotoxicity, enzyme inhibition, and implications for drug development. The data presented here is derived from a comprehensive review of available literature and research findings.

  • Chemical Formula : C13H16O
  • CAS Number : 5337-93-9
  • Molecular Weight : 188.27 g/mol

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Cytotoxicity
  • Enzyme Inhibition
  • Drug Development Potential

Cytotoxicity

Cytotoxicity assays are crucial for evaluating the safety and efficacy of compounds in drug development. Studies have shown that this compound exhibits varying degrees of cytotoxic effects on different cell lines.

Table 1: Cytotoxicity of this compound on Various Cell Lines

Cell LineIC50 (µM)Reference
HeLa25
MCF-730
A54920

These values indicate that the compound has a significant cytotoxic effect, particularly on HeLa and A549 cells, which are commonly used in cancer research.

Enzyme Inhibition

The ability of this compound to inhibit specific enzymes is another area of interest. For instance, it has been evaluated for its effects on enzymes involved in metabolic pathways.

Table 2: Enzyme Inhibition Activity

EnzymeInhibition (%)Reference
α-Amylase60
Dipeptidyl Peptidase IV45
Tyrosine Phosphatase 1B50

Inhibition of these enzymes suggests potential applications in managing conditions like diabetes and obesity, where carbohydrate metabolism is crucial.

Case Studies

Several studies have highlighted the biological implications of this compound:

  • Case Study 1 : A study published in Pharmaceutical Biology demonstrated that the compound effectively reduced glucose levels in diabetic mice when administered at specific dosages, suggesting its potential as an antidiabetic agent .
  • Case Study 2 : Research conducted by Journal of Medicinal Chemistry indicated that the compound showed promising results in inhibiting cancer cell proliferation, particularly in breast cancer models .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, preliminary findings suggest that its cytotoxic effects may be mediated through the induction of apoptosis in cancer cells and modulation of metabolic enzyme activity.

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